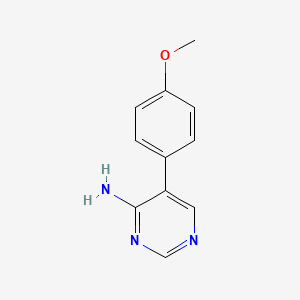

5-(4-Methoxyphenyl)pyrimidin-4-amine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

5-(4-Methoxyphenyl)pyrimidin-4-amine: and its analogs have been explored for their antiproliferative activity against cancer cells. Specifically, they were envisioned as bioisosteric analogs of MPC-6827 , an anticancer agent that reached phase II clinical studies . Notably, thieno[3,2-d]pyrimidin-4-amines 4a and 4c demonstrated inhibitory effects similar to MPC-6827 on human colorectal cancer cell proliferation .

Tubulin Polymerization Inhibition

Compounds that disrupt tubulin polymerization can induce apoptosis in cancer cells. Given its structural similarity to MPC-6827, 5-(4-Methoxyphenyl)pyrimidin-4-amine may also impact microtubule dynamics and cell cycle progression .

Anti-Inflammatory Effects

While not directly studied for anti-inflammatory properties, literature suggests that various pyrimidines exhibit potent anti-inflammatory effects. Further research could explore whether this compound contributes to inflammation modulation .

Medicinal Chemistry

Quinazoline derivatives, including MPC-6827 , have been extensively studied for therapeutic use against cancer. Investigating the structure-activity relationships (SARs) of 5-(4-Methoxyphenyl)pyrimidin-4-amine could provide insights into its potential as a drug candidate .

Blood Supply Reduction in Tumors

MPC-6827 is known to reduce blood supply to tumors. As a close analog, 5-(4-Methoxyphenyl)pyrimidin-4-amine might exhibit similar effects, making it relevant for cancer therapy .

Safety and Hazards

The safety data sheet for “5-(4-Methoxyphenyl)pyrimidin-4-amine” indicates that it is sold “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), indicating that it is toxic if swallowed .

Wirkmechanismus

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .

Biochemical Pathways

Pyrimidine derivatives, including 5-(4-Methoxyphenyl)pyrimidin-4-amine, may affect several biochemical pathways. For instance, they may influence the synthesis of uracil nucleotides from cytosine and thymine nucleotide precursors . This process occurs in prokaryotes, eukaryotes, and archaea, and also during DNA replication and the repair of damaged or incompletely replicated strands of DNA .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound .

Result of Action

Pyrimidine derivatives are known to have various biological effects, depending on their specific structures and targets .

Action Environment

The action, efficacy, and stability of 5-(4-Methoxyphenyl)pyrimidin-4-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions under which the compound is stored or administered .

Eigenschaften

IUPAC Name |

5-(4-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-13-7-14-11(10)12/h2-7H,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDMRAMXEAPKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

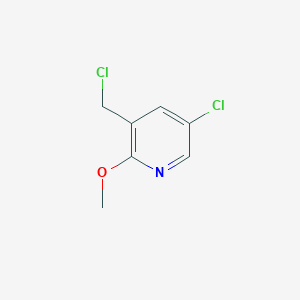

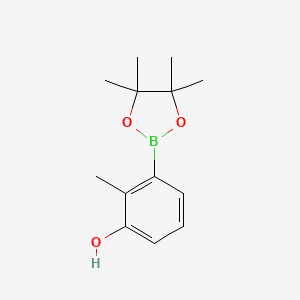

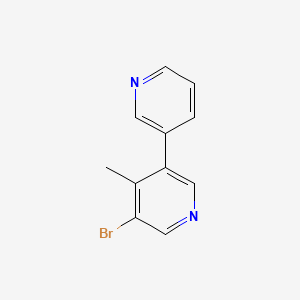

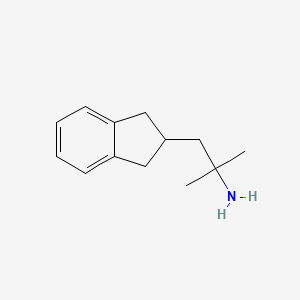

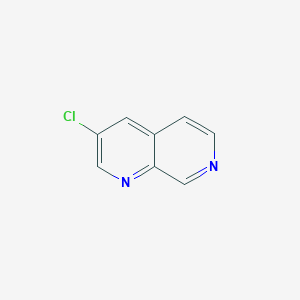

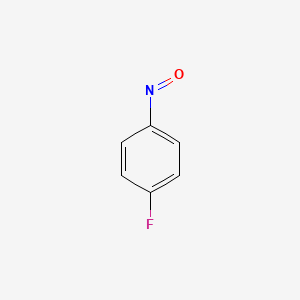

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

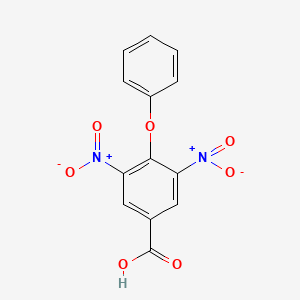

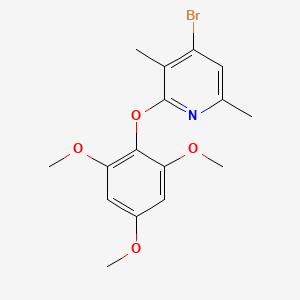

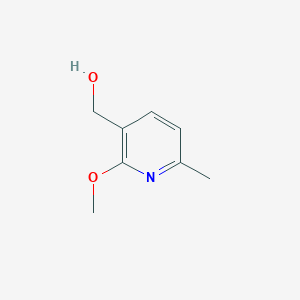

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B3262101.png)

![(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid](/img/structure/B3262116.png)

![(E)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3262117.png)

![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3262127.png)

![2-tert-Butyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3262141.png)